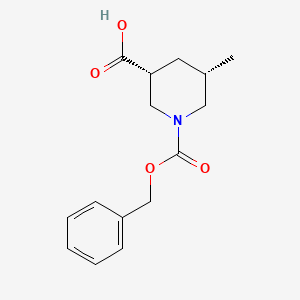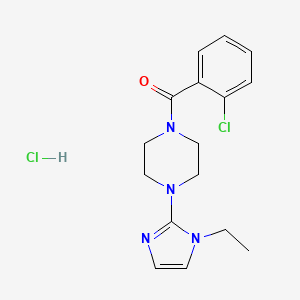
(2-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl and piperazine rings, which are common in the synthesis of various pharmacologically active agents. These compounds are often synthesized for their potential biological activities, including anticancer and antituberculosis properties , as well as antiprotozoal activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reductive amination, amidation, Friedel-Crafts acylation, and hydration . For instance, the synthesis of piperazine derivatives can be achieved using sodium triacetoxyborohydride in a reductive amination method . Similarly, the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to an overall yield of 62.4% . These methods highlight the versatility of synthetic approaches in creating a variety of piperazine-containing compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectral studies such as 1H NMR . This analytical technique allows for the identification of the chemical environment of hydrogen atoms within the molecule, providing insights into the compound's molecular framework and confirming the successful synthesis of the target structures.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing the desired functional groups and building the complex molecular architecture. Reductive amination is used to introduce the piperazine moiety , while amidation and Friedel-Crafts acylation are key steps in forming the core structure of the target compounds . These reactions are carefully optimized to achieve high yields and desired selectivity.
Physical and Chemical Properties Analysis
Case Studies
The papers provide insights into the potential biological activities of the synthesized compounds. For instance, some piperazine derivatives exhibit significant in vitro anticancer and antituberculosis activities . Additionally, a series of 4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives show promising antiamoebic and antimalarial activities, with some compounds outperforming standard drugs in terms of IC50 values . These case studies demonstrate the therapeutic potential of such compounds and the importance of their synthesis and structural analysis.
科学的研究の応用
Antimicrobial Activity
- A series of pyridine derivatives, including compounds related to the query chemical, were synthesized and evaluated for their in vitro antimicrobial activity. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Another study focused on synthesizing azole-containing piperazine derivatives, which were investigated for their antibacterial, antifungal, and cytotoxic activities. The results showed that most compounds exhibited moderate to significant antibacterial and antifungal activities, highlighting their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).
Anticancer Activity
- Research on the synthesis of novel piperazinone derivatives as cytotoxic agents revealed that these compounds were evaluated for their cytotoxic activities on cancer and normal cell lines. Some derivatives showed increased cytotoxicity toward all three cell lines tested, suggesting their potential in cancer therapy (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).
- A study on the synthesis, anticancer, and antituberculosis studies for 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives found that some of the tested compounds exhibited significant antituberculosis and anticancer activity. This indicates the potential of these derivatives in developing treatments for both tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Chemical Synthesis and Structural Analysis
- The formation of heterocyclic compounds using specific chemical reactions demonstrates the versatility of related chemical structures in synthesizing novel compounds with potential biological activities. Such studies contribute to the understanding of chemical properties and potential applications of these compounds (Matsuda, Yamamoto, & Ishii, 1976).
特性
IUPAC Name |
(2-chlorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O.ClH/c1-2-19-8-7-18-16(19)21-11-9-20(10-12-21)15(22)13-5-3-4-6-14(13)17;/h3-8H,2,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVZPDHFIQDXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

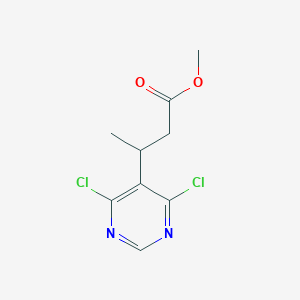
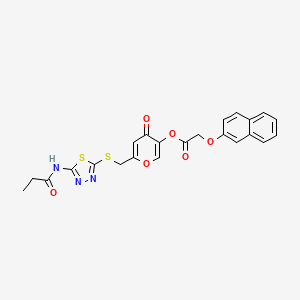
![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)
![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)
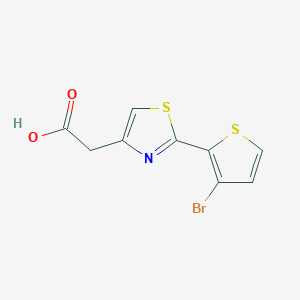
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528769.png)
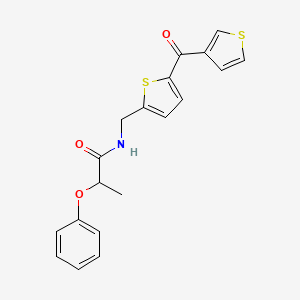
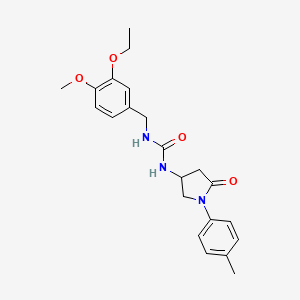
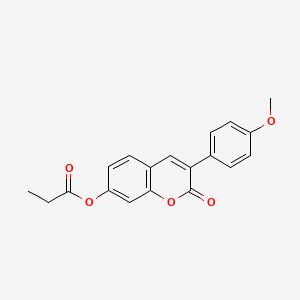
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2528780.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)
